tert-butylhydrazine;oxalic acid
Description
tert-Butylhydrazine is a hydrazine derivative featuring a tert-butyl group (–C(CH₃)₃) attached to a hydrazine (–NH–NH₂) backbone. It is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. For example, tert-butyl carbazate (a protected form of tert-butylhydrazine) is employed in coupling reactions to synthesize piperazine derivatives and peptidomimetics, as demonstrated in the synthesis of JDTic-like analogues . Its steric bulk and stability under acidic conditions make it a valuable reagent for introducing hydrazine moieties in complex molecules .
Oxalic acid (H₂C₂O₄) is the simplest dicarboxylic acid, naturally occurring in plants such as spinach and purslane. It exists in hydrated (H₂C₂O₄·2H₂O) and anhydrous forms, with applications spanning industrial, agricultural, and environmental sectors. Oxalic acid is a key player in metal polishing, textile dyeing, and as a reducing agent in photodegradation processes (e.g., Fe(III)-oxalate complexes degrading dimethyl phthalate in water) . In agriculture, postharvest treatments with oxalic acid alleviate chilling injury in fruits like tomatoes and cherries by enhancing antioxidant activity .
Properties
CAS No. |
32154-73-7 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
tert-butylhydrazine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c1-4(2,3)6-5;3-1(4)2(5)6/h6H,5H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
INHMAQCWZSYJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Early Methods: Tertiary Butyl Halide Intermediates
Initial TBH synthesis relied on reacting hydrazine monohydrochloride (H·HCl) with tertiary butyl chloride (t-BuCl). This method required stoichiometric excesses of concentrated HCl to produce t-BuCl from t-BuOH, generating significant waste hydrochloric acid. The process also necessitated high-pressure equipment due to the volatility of t-BuCl, complicating scalability and increasing costs.
Direct Synthesis from Tertiary Butanol
Modern protocols eliminate t-BuCl intermediates by directly reacting t-BuOH with hydrazine monohydrochloride (H·HCl) in the presence of hydrazine dihydrochloride (H·2HCl) or HCl gas. This one-pot reaction proceeds under milder conditions (80–140°C, atmospheric pressure) and avoids hazardous by-products. Key advantages include:
Table 1: Comparative Reaction Conditions for TBH Synthesis
Mechanistic and Optimization Studies
Reaction Mechanism
The synthesis of TBH·HCl involves nucleophilic attack by hydrazine on the tert-butyl carbocation generated in situ from t-BuOH under acidic conditions. Hydrazine dihydrochloride (H·2HCl) acts as a proton donor, facilitating carbocation formation while suppressing dehydration of t-BuOH to isobutylene.
Critical Parameters
-
Molar Ratios : Optimal H·HCl/t-BuOH and HCl/H·HCl ratios are 1:1.25 and 0.1–1.25, respectively. Excess HCl minimizes side reactions but complicates neutralization.
-
Solvent Systems : Aqueous HCl solutions (20–30% w/w) enhance reactivity without organic solvents.
-
Neutralization : Post-reaction treatment with NaOH liberates free TBH, which is distilled and recovered as a 40–50% aqueous solution.
Table 2: Industrial-Scale TBH Synthesis Example
| Component | Quantity (moles) | Role |
|---|---|---|
| Hydrazine HCl (H·HCl) | 2.1 | Nucleophile |
| Hydrazine 2HCl (H·2HCl) | 0.3 | Acid catalyst |
| t-BuOH | 0.3 | Alkylating agent |
| Water | 175.2 g | Solvent |
| Reaction Time | 2 hours | — |
| Yield | 98% | — |
| Source |
Oxalic Acid in Related Syntheses
Table 3: Oxalic Acid-Mediated Amide Synthesis
Comparative Efficiency of tert-Butyl Sources
t-BuOAc outperforms t-BuOH in Ritter reactions due to:
-
Higher carbocation stability : Acetate leaving group facilitates heterolytic cleavage.
-
Ease of handling : Liquid t-BuOAc (bp 97–98°C) simplifies dosing compared to solid t-BuOH.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
tert-butylhydrazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylhydrazine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butylhydrazine ethanedioate(1:1) is used as a reagent for the synthesis of various hydrazine derivatives. It serves as a precursor for the preparation of heterocyclic compounds and other nitrogen-containing molecules.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and other bioactive molecules. Its hydrazine moiety can interact with biological targets, making it useful for probing biochemical pathways.
Medicine
In medicinal chemistry, tert-butylhydrazine ethanedioate(1:1) is investigated for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butylhydrazine ethanedioate(1:1) involves its interaction with molecular targets through its hydrazine and tert-butyl groups. The hydrazine moiety can form covalent bonds with electrophilic centers, while the tert-butyl group provides steric hindrance and influences the compound’s reactivity. These interactions can modulate biochemical pathways and affect the compound’s biological activity.
Comparison with Similar Compounds
Comparison of tert-Butylhydrazine with Similar Hydrazine Derivatives
Comparison of Oxalic Acid with Other Dicarboxylic Acids
Chemical Properties and Environmental Impact
Oxalic acid’s strong acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelating capacity exceed those of malonic acid (pKa₁ = 2.83, pKa₂ = 5.69) and succinic acid (pKa₁ = 4.16, pKa₂ = 5.61). This enables oxalic acid to form stable complexes with metal ions (e.g., Fe³⁺), driving photodegradation reactions in environmental systems . However, oxalate salts (e.g., calcium oxalate) are less soluble than malonates, influencing their bioavailability and toxicity profiles .
Agricultural and Industrial Utility
In postharvest treatments, oxalic acid outperforms citric acid and acetic acid in mitigating chilling injury due to its dual role as an antioxidant and pH modulator . Industrially, oxalic acid’s reducing power surpasses acetic acid , making it preferred in dyeing processes and metal cleaning .
Key Research Findings and Data Tables
Table 1: Degradation Kinetics of Oxalic Acid
| Process | Rate Constant (min⁻¹) | pH | Reference |
|---|---|---|---|
| Catalytic Ozonation (COP) | 0.032 | 7 | |
| Single Ozonation (SOP) | 0.005 | 7 |
COP enhances oxalic acid degradation 6.4-fold compared to SOP, attributed to MgO/GAC catalysts generating hydroxyl radicals .
Table 2: Ambient Concentrations of Dicarboxylates in PM₂.₅
| Compound | Concentration Range (ng/m³) | Reference |
|---|---|---|
| Oxalate | 82.2–732.8 | |
| Oxalic Acid | 7.6–68.0 | |
| Malonate | 1.3–60.0 | |
| Malonic Acid | 6.3–150.0 |
Oxalate dominates over oxalic acid in atmospheric particulates, highlighting its environmental persistence .
Table 3: Extraction Efficiency of Oxalic Acid
| Method | Recovery (%) | Matrix | Reference |
|---|---|---|---|
| 6 M HCl, 1 h, 100°C | 95–98 | Purslane leaves | |
| 0.25 N HCl, 15 min | 92–96 | Spinach |
Stronger HCl improves oxalic acid recovery, but UV-Vis spectrophotometry suffers interference from plant pigments .
Q & A
Basic: What are the standard protocols for synthesizing compounds using tert-butylhydrazine and oxalic acid?
Methodological Answer:
Synthesis protocols often involve coupling reactions, hydrazone formation, or heterocyclic compound synthesis. For example:
- Hydrazone Formation : React tert-butylhydrazine with carbonyl compounds (e.g., aldehydes/ketones) in the presence of oxalic acid as a catalyst or co-reactant. Monitor pH and temperature to avoid side reactions .
- Heterocyclic Synthesis : Oxalic acid can act as a dehydrating agent in cyclization reactions. For instance, reacting tert-butylhydrazine with oxalic acid under reflux conditions (e.g., ethanol, 80°C) may yield 1,3,4-oxadiazoles. Ensure stoichiometric control to minimize byproducts .
- Characterization : Use NMR (¹H/¹³C) for structural confirmation, HPLC for purity analysis (>95%), and FT-IR to verify functional groups .
Basic: What safety precautions are necessary when handling tert-butylhydrazine and oxalic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .
- Storage : Store tert-butylhydrazine in airtight containers under inert gas (N₂/Ar), away from oxidizers. Oxalic acid should be kept in a cool, dry place, separated from bases .
- Emergency Measures :
Advanced: How can factorial design optimize reaction conditions for reactions involving tert-butylhydrazine and oxalic acid?
Methodological Answer:
Factorial design enables systematic variation of parameters (e.g., temperature, molar ratios, solvents) to identify optimal conditions:
- 2³ Factorial Example : Test three factors (temperature: 60°C vs. 80°C; molar ratio: 1:1 vs. 1:2; solvent: ethanol vs. acetonitrile). Analyze yield and purity via ANOVA to determine significant interactions .
- Case Study : A study optimizing hydrazone formation found that increasing temperature from 60°C to 80°C improved yield by 22%, but excess oxalic acid (>1.5 eq) led to side reactions. Solvent polarity had minimal impact .
Advanced: What analytical techniques are recommended for characterizing the interaction products of tert-butylhydrazine and oxalic acid?
Methodological Answer:
- Structural Elucidation :
- Purity Assessment :
- Computational Support :
Basic: How to ensure reproducibility in experiments using these compounds?
Methodological Answer:
- Documentation : Record exact molar ratios, solvent batches, and equipment calibration data. For example, variations in oxalic acid purity (>99% vs. 95%) can alter reaction kinetics .
- Control Experiments : Include blank reactions (without catalysts) and internal standards (e.g., biphenyl for HPLC) to validate results .
- Reagent Pre-treatment : Dry tert-butylhydrazine over molecular sieves (3Å) to eliminate moisture interference .
Advanced: How to address discrepancies in experimental data when studying reaction mechanisms between tert-butylhydrazine and oxalic acid?
Methodological Answer:
- Contradiction Analysis :
- Mechanistic Probes :
Basic: What are the common side reactions when tert-butylhydrazine reacts with oxalic acid, and how to mitigate them?
Methodological Answer:
- Side Reactions :
- Mitigation Strategies :
Advanced: What computational chemistry approaches can model the reactivity of tert-butylhydrazine with oxalic acid?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
